5-Ethyl-1,3-diphenylundeca-2,4-dien-1-one
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Overview
Description
5-Ethyl-1,3-diphenylundeca-2,4-dien-1-one is an organic compound characterized by its unique structure, which includes a conjugated diene system and phenyl groups. This compound is of interest in various fields of research due to its potential biological activities and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-1,3-diphenylundeca-2,4-dien-1-one typically involves the aldol condensation reaction. This reaction is carried out by reacting benzalacetone with different substituted benzaldehydes in the presence of a strong base . The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium hydroxide or potassium hydroxide. The reaction mixture is usually heated to facilitate the condensation process, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as recrystallization and chromatography can further enhance the efficiency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-1,3-diphenylundeca-2,4-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of saturated hydrocarbons.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
5-Ethyl-1,3-diphenylundeca-2,4-dien-1-one has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex organic molecules. Its unique structure makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Potential applications in drug development due to its structural similarity to biologically active molecules. Research is ongoing to explore its efficacy in treating various diseases.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Ethyl-1,3-diphenylundeca-2,4-dien-1-one involves its interaction with biological molecules. The compound can act as an antioxidant by donating electrons to neutralize free radicals, thereby preventing oxidative damage to cells. It can also interact with enzymes and proteins, potentially inhibiting their activity and affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
1,5-Diphenylpenta-1,4-dien-3-one: Similar structure with a shorter carbon chain.
2,4-Diphenylbutadiene: Contains a conjugated diene system but lacks the additional functional groups present in 5-Ethyl-1,3-diphenylundeca-2,4-dien-1-one.
Uniqueness
This compound is unique due to its extended carbon chain and the presence of both phenyl groups and a conjugated diene system. This combination of structural features contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
CAS No. |
61800-46-2 |
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Molecular Formula |
C25H30O |
Molecular Weight |
346.5 g/mol |
IUPAC Name |
5-ethyl-1,3-diphenylundeca-2,4-dien-1-one |
InChI |
InChI=1S/C25H30O/c1-3-5-6-9-14-21(4-2)19-24(22-15-10-7-11-16-22)20-25(26)23-17-12-8-13-18-23/h7-8,10-13,15-20H,3-6,9,14H2,1-2H3 |
InChI Key |
HJRJHPRQEVWICZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(=CC(=CC(=O)C1=CC=CC=C1)C2=CC=CC=C2)CC |
Origin of Product |
United States |
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